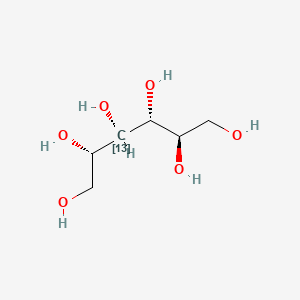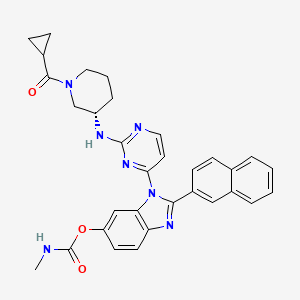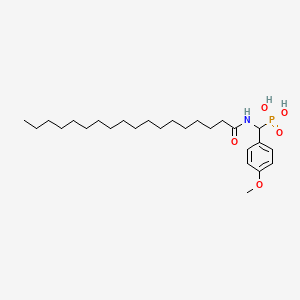
Pap-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pap-IN-2, also known as Compound 35, is a potent inhibitor of purple acid phosphatase. This enzyme is involved in various biological processes, including bone resorption. The inhibition constant (Ki) of this compound is 186 nanomolar, making it a highly effective inhibitor. This compound is of particular interest in the development of treatments for osteoporosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pap-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the purification of intermediates, final product isolation, and quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions: Pap-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
科学的研究の応用
Pap-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting purple acid phosphatase and its effects on cellular processes.
Medicine: Explored for its potential in developing treatments for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control and analytical testing.
作用機序
Pap-IN-2 exerts its effects by binding to the active site of purple acid phosphatase, thereby inhibiting its enzymatic activity. This inhibition prevents the enzyme from catalyzing the hydrolysis of phosphate esters, which is crucial for bone resorption. The molecular targets include the active site residues of the enzyme, and the pathways involved are related to bone metabolism and cellular signaling.
類似化合物との比較
Acetaminophen: A commonly used analgesic and antipyretic, structurally related to p-aminophenol.
p-Aminophenol: A reactive compound used in organic synthesis, known for its toxicity and structural similarity to Pap-IN-2.
Phenacetine: An analgesic and antipyretic, less toxic than p-aminophenol but still capable of causing cellular damage.
Uniqueness: this compound is unique due to its high potency as an inhibitor of purple acid phosphatase, with a low inhibition constant (Ki) of 186 nanomolar. This makes it a valuable compound for research and potential therapeutic applications, particularly in the treatment of osteoporosis .
特性
分子式 |
C26H46NO5P |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
[(4-methoxyphenyl)-(octadecanoylamino)methyl]phosphonic acid |
InChI |
InChI=1S/C26H46NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)27-26(33(29,30)31)23-19-21-24(32-2)22-20-23/h19-22,26H,3-18H2,1-2H3,(H,27,28)(H2,29,30,31) |
InChIキー |
TUEIJAMJKFTRLS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=C(C=C1)OC)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


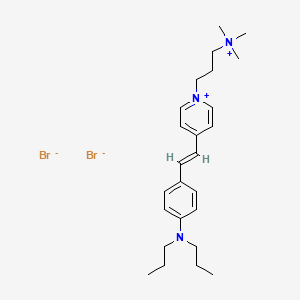
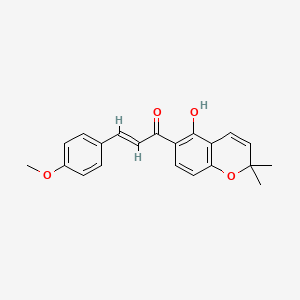
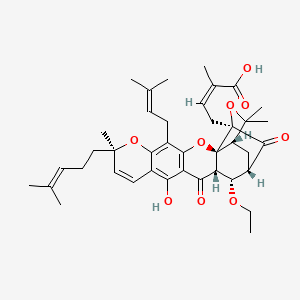
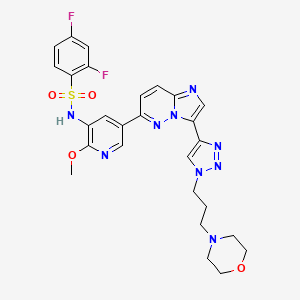
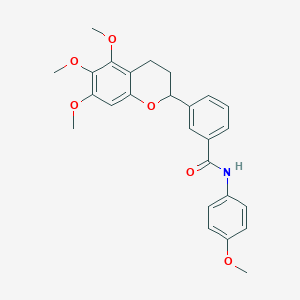
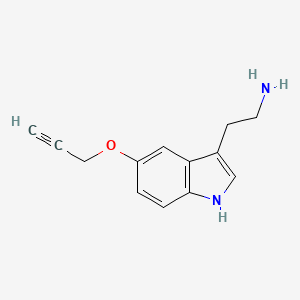
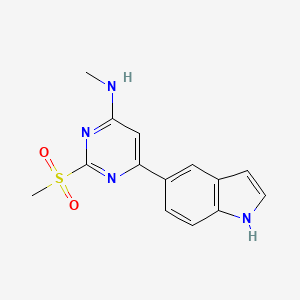
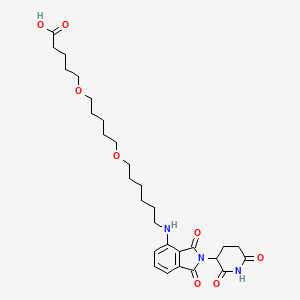
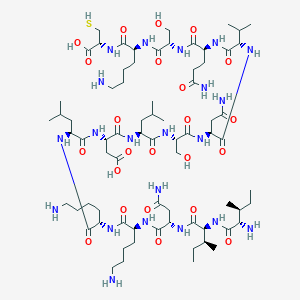
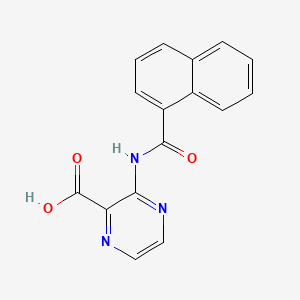
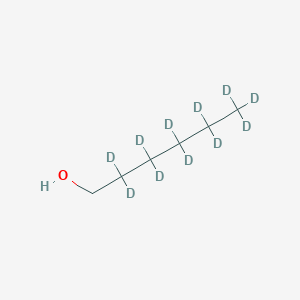
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
